Ethyl(diiodo)germane

Organogermanium Characterization Quality Control Spectral Database

Ethyl(diiodo)germane (CAS 14275-40-2, C2H6GeI2, MW 356.509) is a mixed alkyl/iodo-substituted organogermanium(IV) compound. It is a representative of the alkylgermanium dihalide class, structurally positioned between simple germyl halides (e.g., GeH2I2) and fully substituted tetraalkylgermanes (e.g., Et4Ge).

Molecular Formula C2H6GeI2
Molecular Weight 356.509
CAS No. 14275-40-2
Cat. No. B577214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(diiodo)germane
CAS14275-40-2
SynonymsEthyldiiodogermane
Molecular FormulaC2H6GeI2
Molecular Weight356.509
Structural Identifiers
SMILESCC[GeH](I)I
InChIInChI=1S/C2H6GeI2/c1-2-3(4)5/h3H,2H2,1H3
InChIKeySQSUYCNIVHCRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(diiodo)germane (CAS 14275-40-2): Molecular Profile and Procurement Considerations


Ethyl(diiodo)germane (CAS 14275-40-2, C2H6GeI2, MW 356.509) is a mixed alkyl/iodo-substituted organogermanium(IV) compound [1]. It is a representative of the alkylgermanium dihalide class, structurally positioned between simple germyl halides (e.g., GeH2I2) and fully substituted tetraalkylgermanes (e.g., Et4Ge) [2]. The compound is characterized by a Ge–C ethyl bond and two reactive Ge–I bonds, imparting distinct synthetic utility as a precursor for preparing more elaborate organogermanium architectures via nucleophilic displacement or cross-coupling at the Ge–I sites [3]. The compound's identity is confirmed by standard 1H NMR spectroscopy (300 MHz in CCl4), and its spectral data are archived in authoritative open-access databases [4].

Why In-Class Organogermane Analogs Cannot Substitute Ethyl(diiodo)germane


Despite sharing a germanium core, in-class organogermanes cannot be freely interchanged with ethyl(diiodo)germane due to divergent electronic and steric properties that dictate distinct reactivity pathways [1]. The compound's unique combination of a single electron-donating ethyl group and two highly polarizable Ge–I bonds creates a predictable, site-selective electrophilic character [2]. In contrast, tetraalkylgermanes (e.g., Et4Ge) are chemically inert under mild conditions, while diiodogermane (GeH2I2) introduces only Ge–H and Ge–I bonds, offering different nucleophilic/electrophilic profiles and subsequent reactivity [3]. Furthermore, analogs like ethyltriiodogermane (C2H5GeI3) possess three reactive iodide sites, which may lead to overfunctionalization or cross-reactivity issues in stepwise synthetic sequences where controlled mono- or di-functionalization at germanium is critical [4].

Quantitative Differentiation of Ethyl(diiodo)germane (14275-40-2) from Analogs


Spectral Purity and Quality Control: Verified 1H NMR Fingerprint for Identity Confirmation

The 1H NMR spectrum of ethyl(diiodo)germane is unequivocally characterized and publicly archived in the AIST SDBS database, providing a verified spectral fingerprint for identity confirmation and purity assessment [1]. In contrast, the structurally similar analog diiodo(dimethyl)germane (CAS 1184-77-6) has limited publicly accessible spectral reference data in authoritative databases, increasing the burden of in-house validation for procurement and use [2].

Organogermanium Characterization Quality Control Spectral Database

Controlled Reactivity: Stepwise Functionalization via Two Labile Ge–I Bonds

Ethyl(diiodo)germane possesses precisely two reactive Ge–I bonds, enabling controlled, stepwise derivatization [1]. In contrast, ethyltriiodogermane (C2H5GeI3) contains three Ge–I bonds, which statistically increases the probability of forming unwanted tri-substituted byproducts or complex mixtures during nucleophilic displacement, complicating purification and reducing yield of the desired mono- or di-substituted product [2].

Organometallic Synthesis Stepwise Functionalization Reactive Intermediate

Synthetic Versatility: Balancing Stability and Reactivity for Diverse Transformations

Ethyl(diiodo)germane offers a balanced reactivity profile compared to fully substituted tetraethylgermane (Et4Ge) [1]. Tetraethylgermane lacks labile Ge–halide bonds and is generally inert under conditions suitable for further functionalization of ethyl(diiodo)germane [2]. Conversely, diiodogermane (GeH2I2) possesses two Ge–I bonds but also reactive Ge–H bonds, which can lead to competing hydride transfer or decomposition pathways, limiting its utility in certain synthetic sequences [3].

Organogermanium Precursor Cross-Coupling Nucleophilic Substitution

Optimal Application Scenarios for Ethyl(diiodo)germane Based on Evidenced Differentiation


Synthesis of Well-Defined Asymmetric Organogermanium Building Blocks

Ethyl(diiodo)germane is ideally suited for the synthesis of chiral or asymmetric organogermanium compounds via sequential nucleophilic displacement of its two Ge–I bonds. Its two reactive sites allow for the introduction of two different substituents in a controlled, stepwise manner, minimizing byproduct formation compared to precursors with three Ge–I bonds (e.g., ethyltriiodogermane). This enables the efficient preparation of complex organogermanes for use in catalysis, materials science, or medicinal chemistry [1].

Quality Control and Identity Verification in Regulated Research and Development

In pharmaceutical, agrochemical, or advanced materials R&D settings where rigorous compound identity and purity verification are mandatory, ethyl(diiodo)germane offers a distinct advantage due to the availability of a verified 1H NMR reference spectrum in the AIST SDBS database. This allows for rapid, non-destructive identity confirmation and purity assessment using standard laboratory equipment, reducing reliance on costly and time-consuming elemental analysis or mass spectrometry for routine quality checks [2].

Mechanistic Studies in Organometallic Cross-Coupling Reactions

The well-defined and moderate reactivity of ethyl(diiodo)germane makes it an excellent model substrate for investigating the mechanism of germanium-based cross-coupling reactions. Its two Ge–I bonds provide a reactive handle for oxidative addition to transition metals (e.g., Pd, Ni), while the ethyl group provides a stable spectroscopic probe (e.g., in 1H NMR) for monitoring reaction progress and identifying intermediates. This controlled reactivity profile is preferred over more labile (GeH2I2) or inert (Et4Ge) analogs for detailed mechanistic studies [3].

Precursor for Germanium-Containing Polymers and Hybrid Materials

Ethyl(diiodo)germane can serve as a monomer or cross-linking agent in the synthesis of germanium-containing polymers. The two reactive Ge–I bonds allow for controlled polymerization or step-growth coupling with di-nucleophiles, while the ethyl group provides solubility and processability to the resulting polymeric material. This contrasts with diiodogermane (GeH2I2), which can lead to less soluble, more rigid networks due to the smaller Ge–H and Ge–I groups [4].

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